3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid
Description
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid: is an organic compound that features a pyrazole ring substituted with a but-2-yn-1-yl group and a propanoic acid moiety
Properties
IUPAC Name |
3-(1-but-2-ynylpyrazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h7-8H,4-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQMAPLATMOCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with But-2-yn-1-yl Group: The pyrazole ring is then alkylated with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Moiety: The final step involves the carboxylation of the substituted pyrazole using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the but-2-yn-1-yl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triple bond in the but-2-yn-1-yl group, converting it to a double or single bond.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated pyrazoles or pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. The pyrazole ring is a common motif in many biologically active molecules, and the presence of the but-2-yn-1-yl group can enhance the compound’s binding affinity and specificity towards biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the but-2-yn-1-yl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(but-2-yn-1-yl)-1H-pyrazol-5-yl]propanoic acid
- 3-[1-(but-2-yn-1-yl)-1H-pyrazol-3-yl]propanoic acid
- 3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]acetic acid
Uniqueness
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid is unique due to the specific positioning of the but-2-yn-1-yl group and the propanoic acid moiety on the pyrazole ring. This configuration can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]propanoic acid (CAS Number: 2098022-85-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Structure
- Molecular Formula : C₁₀H₁₅N₃
- Molecular Weight : 177.25 g/mol
Physical Properties
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
Antimicrobial Activity
Research has highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro studies have shown that certain pyrazole compounds exhibit significant antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria.
For instance, a study evaluating the antibacterial activity of monomeric alkaloids found that compounds similar to pyrazoles demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
The biological activity of pyrazole derivatives often involves their interaction with specific biological targets, such as enzymes or receptors. For example, some studies suggest that these compounds may act as selective modulators of androgen receptors (AR), which are crucial in various physiological processes and disease states, including prostate cancer .
Case Studies
-
Antibacterial Efficacy : A comparative study on several pyrazole derivatives demonstrated that this compound exhibited notable inhibition zones against bacterial strains, with varying MIC values depending on the specific strain tested.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 5.64 Escherichia coli 8.33 Bacillus subtilis 4.69 - Antifungal Activity : The compound also showed antifungal properties against Candida albicans with MIC values ranging from 16.69 to 78.23 µM .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is influenced by their structural features. Modifications in the substituents on the pyrazole ring can enhance or diminish their antimicrobial efficacy. For instance, the presence of specific functional groups has been correlated with increased activity against various pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
